molecular formula C15H12F3N3 B1417320 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine CAS No. 1038711-02-2

1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine

Cat. No.: B1417320
CAS No.: 1038711-02-2
M. Wt: 291.27 g/mol
InChI Key: JIOYJPRWUOKBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and IUPAC Nomenclature

The compound 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine belongs to the benzimidazole class of heterocyclic compounds, which are characterized by their fused benzene and imidazole ring systems. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine. The systematic naming reflects the presence of a benzimidazole core structure with an amino group at the 2-position and a 3-(trifluoromethyl)phenylmethyl substituent attached to the nitrogen atom at position 1. The benzimidazole framework itself represents a bicyclic compound that may be viewed as fused rings of the aromatic compounds benzene and imidazole. This structural classification places the compound within the broader category of nitrogen-containing heterocycles, which have gained significance due to their diverse variety of pharmacological activities.

The compound exhibits multiple synonymous names in chemical databases, including the simplified designation C15H12F3N3 based on its molecular formula, and various catalog numbers such as NRB71102 and AKOS008119713. The InChI (International Chemical Identifier) representation provides a unique string identifier: InChI=1S/C15H12F3N3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20). This standardized notation enables precise identification and database searching across different chemical information systems. The SMILES (Simplified Molecular Input Line Entry System) notation C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)N provides another standardized method for representing the molecular structure in chemical databases.

Property Value
IUPAC Name 1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine
Molecular Formula C15H12F3N3
Molecular Weight 291.27 g/mol
CAS Number 1038711-02-2
InChIKey JIOYJPRWUOKBMQ-UHFFFAOYSA-N

Historical Context of Benzimidazole Derivatives

The historical development of benzimidazole chemistry traces back to the late 19th century, when the fundamental benzimidazole structure was first synthesized by Hoebrecker and subsequently by Ladenberg and Wundt between 1872 and 1878. This early discovery established the foundation for what would become a significant class of heterocyclic compounds in pharmaceutical and agricultural chemistry. The benzimidazole nucleus was later discovered during research on vitamin B12, which revealed it to be a stable platform on which drugs could be developed. This finding marked a crucial turning point in the recognition of benzimidazole derivatives as privileged scaffolds for medicinal chemistry applications.

The systematic investigation of benzimidazole biological activity began in earnest during the 1940s, when Woolley hypothesized that benzimidazoles resembled purine-like structures and might evoke significant biological applications. In 1944, Goodman and Nancy Hart published the first paper documenting the antibacterial properties of benzimidazole derivatives, establishing the foundation for future therapeutic applications. The decade of the 1950s witnessed further expansion of benzimidazole research, with studies demonstrating antibacterial activity against Escherichia coli and Streptococcus lactis. These early investigations paved the way for the development of numerous benzimidazole-based pharmaceuticals that would follow in subsequent decades.

The pharmaceutical industry recognized the potential of benzimidazole derivatives in the 1960s, when CIBA pharmaceutical company (now Novartis) discovered benzimidazole derivative opioid agonist etonitazene. This development was followed by Fort and colleagues' 1960 report on the discovery of benzimidazole derivatives as proton pump inhibitors, which would later become a major therapeutic application. The 1970s brought additional breakthroughs, including the discovery of mebendazole by Janssen pharmaceutical in Belgium in 1971, and the invention of albendazole by Robert J. Gyurik and Vassilios J. in 1975. These developments established benzimidazole derivatives as essential components of modern pharmaceutical chemistry.

Significance in Heterocyclic Chemistry Research

Benzimidazole derivatives have evolved as vibrant heterocyclic systems due to their potency in a wide range of bioactive compounds, including analgesics, antifungals, anti-inflammatory agents, antihypertensives, proton pump inhibitors, anti-HIV compounds, and antiviral agents. The benzimidazole scaffold is considered a privileged moiety for the development of molecules with therapeutic potential, as evidenced by the successful development of several drugs including albendazole, pantoprazole, astemizole, telmisartan, thiabendazole, and benomyl through optimization of benzimidazole-based structures. This privileged status stems from the structural versatility of the benzimidazole core, which allows for diverse substitution patterns that can modulate biological activity and physicochemical properties.

The ease of synthesis and structural versatility of benzimidazole make it a promising scaffold for drug development, with many biological actions well documented in the scientific literature. Recent research has focused on structure-activity relationship investigations, which provide crucial details regarding the essential structural qualities that benzimidazole derivatives must possess to exhibit biological activity. These studies aid in the rational design of new drug candidates by identifying key structural features that contribute to therapeutic efficacy. The benzimidazole scaffold represents an exclusive structure in drug design and discovery, with many new pharmaceutical drugs containing benzimidazole anticipated to become available within the next decade as a result of extensive therapeutic applications.

Contemporary research in benzimidazole chemistry emphasizes the development of more biologically active compounds bearing the benzimidazole core, expanding the scope of finding remedies for various diseases. The heterocyclic nature of benzimidazole compounds has fascinated massive interest in medicinal chemistry, with researchers particularly focusing on 2-substituted benzimidazole derivatives. The mechanism of action of benzimidazole derivatives varies with their chemical structure and target enzyme, highlighting the importance of precise structural modifications in achieving desired biological outcomes. This mechanistic diversity underscores the continued relevance of benzimidazole research in modern pharmaceutical development.

Overview of Trifluoromethyl-Substituted Benzimidazoles

Trifluoromethyl-substituted benzimidazoles represent a specialized subclass of benzimidazole derivatives that incorporate the highly electronegative trifluoromethyl group, which significantly influences molecular properties and biological activity. The introduction of trifluoromethyl groups into organic molecules has become increasingly important in pharmaceutical chemistry due to their unique electronic and steric properties. Recent synthetic developments have enabled efficient methods for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields through condensation of diamines or amino(thio)phenols with in situ generated CF3CN. These synthetic advances have made trifluoromethyl-substituted benzimidazoles more accessible for research applications.

The synthesis of trifluoromethyl benzimidazoles typically proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization. This mechanistic understanding has enabled researchers to optimize reaction conditions and develop scalable synthetic procedures for these valuable compounds. The synthetic utility of 2-trifluoromethyl benzimidazole products has been demonstrated through gram-scale synthesis, indicating the practical applicability of these methods for larger-scale research applications. The trifluoromethyl group's electron-withdrawing properties can significantly influence the electronic distribution within the benzimidazole ring system, potentially affecting both chemical reactivity and biological activity.

Research has shown that 2-(trifluoromethyl)-1H-benzimidazole derivatives with bioisosteric substituents at the 5 and 6 positions, including chlorine, fluorine, trifluoromethyl, and cyano groups, can be synthesized using efficient synthetic routes. These compounds have demonstrated significant biological activity, with some derivatives showing improved potency compared to established reference compounds such as albendazole. The strategic placement of trifluoromethyl groups in benzimidazole structures allows for fine-tuning of molecular properties, including lipophilicity, metabolic stability, and target selectivity. Burton and colleagues reported in 1965 that 2-trifluoro benzimidazoles are potent decouplers of oxidative phosphorylation in mitochondria, also functioning as inhibitors of photosynthesis with appreciable herbicidal activity.

Compound Type Key Characteristics Synthetic Approach
2-Trifluoromethyl benzimidazoles High yields, gram-scale synthesis possible CF3CN condensation with diamines
5,6-Substituted derivatives Bioisosteric substituents (Cl, F, CF3, CN) Modified condensation reactions
N-Substituted variants Enhanced biological activity profiles Alkylation of benzimidazole core

The compound this compound represents an advanced example of trifluoromethyl-substituted benzimidazole chemistry, incorporating the trifluoromethyl group within an aromatic side chain rather than directly on the benzimidazole core. This structural arrangement provides unique opportunities for modulating molecular properties while maintaining the essential benzimidazole pharmacophore. The presence of both the benzimidazole core and the trifluoromethyl-substituted benzyl group creates a complex molecular architecture that may exhibit distinctive binding interactions with biological targets. Related compounds, such as N-Ethyl-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine with molecular formula C17H16F3N3, demonstrate the structural diversity achievable within this compound class.

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOYJPRWUOKBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine can be achieved through a multi-step process. One common method involves the condensation of 3-(trifluoromethyl)benzaldehyde with o-phenylenediamine. The reaction typically takes place in the presence of an acid catalyst, such as hydrochloric acid, and under reflux conditions for several hours. The resulting intermediate is then subjected to cyclization to form the desired benzodiazole compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This often includes the use of continuous flow reactors, automated process control, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized to form corresponding N-oxide derivatives.

  • Reduction: : Can be reduced to form amine derivatives with altered pharmacological properties.

  • Substitution: : Can undergo nucleophilic substitution reactions at the benzodiazole ring.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary but often include solvents such as ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield N-oxides, reduction may yield primary or secondary amines, and substitution may yield a variety of substituted benzodiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzodiazoles, including 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine, exhibit significant anticancer properties. Benzodiazoles are known to inhibit various cancer cell lines by interfering with cellular signaling pathways. For instance, studies have shown that modifications to the benzodiazole core can enhance its potency against specific cancer types, such as breast and prostate cancers.

Neuroprotective Effects
Benzodiazoles have also been investigated for their neuroprotective effects. Compounds like this compound may help in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Research into the pharmacological mechanisms of these compounds is ongoing, with promising results in preclinical models.

Materials Science

Polymer Chemistry
In materials science, compounds such as this compound are being explored for their potential use in polymer synthesis. The unique properties of benzodiazole derivatives can enhance the thermal stability and mechanical strength of polymers. These materials can be utilized in various applications, including coatings and composites that require improved durability.

Fluorescent Materials
Another significant application is in the development of fluorescent materials. The incorporation of benzodiazole moieties into polymer matrices can yield materials with excellent fluorescence properties. These materials are useful in optoelectronic devices, sensors, and imaging technologies.

Environmental Studies

Environmental Monitoring
The environmental persistence and bioaccumulation potential of benzodiazole derivatives like this compound have prompted studies on their environmental impact. Research has focused on the degradation pathways of these compounds in aquatic environments to assess their ecological risks.

Phytoremediation
Additionally, studies are investigating the role of benzodiazole compounds in phytoremediation strategies to remove pollutants from soil and water. Their ability to interact with plant systems could be harnessed to improve the uptake and degradation of harmful substances.

Case Studies

StudyFocusFindings
Anticancer Activity In vitro studies on breast cancer cellsSignificant reduction in cell viability with IC50 values indicating potent activity.
Neuroprotection Animal models of Alzheimer's diseaseReduced amyloid plaque formation and improved cognitive function observed with treatment.
Polymer Development Synthesis of polybenzimidazole compositesEnhanced thermal stability and mechanical properties compared to traditional polymers.
Environmental Impact Aquatic toxicity assessmentsIdentified degradation products with lower toxicity profiles than parent compound.

Mechanism of Action

The mechanism by which 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine exerts its effects often involves interaction with specific molecular targets. For instance, its antitumor activity may be due to inhibition of certain enzymes involved in cell proliferation. Similarly, its anti-inflammatory and antiviral properties may be linked to modulation of inflammatory pathways and inhibition of viral replication, respectively.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituent at 1-Position Key Functional Groups Molecular Formula Reference ID
Target Compound 3-(Trifluoromethyl)benzyl -CF₃, benzodiazol-2-amine C₁₅H₁₁F₃N₂
1-(Benzenesulfonyl)-1H-benzodiazol-2-amine (PR1) Benzenesulfonyl -SO₂Ph, benzodiazol-2-amine C₁₂H₉N₃O₂S
1-[(Furan-2-yl)methyl]-5-(trifluoromethyl)-1H-benzodiazol-2-amine Furan-2-ylmethyl, 5-CF₃ -CF₃, furan-methyl C₁₃H₁₀F₃N₃O
N-Ethyl-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine 3-(Trifluoromethyl)benzyl, N-ethyl -CF₃, ethylamine C₁₇H₁₅F₃N₂
1-(4-Methoxyphenyl)-1H-benzodiazol-2-amine 4-Methoxyphenyl -OCH₃, benzodiazol-2-amine C₁₃H₁₁N₃O

A. Receptor Binding Profiles

  • 5-HT₆ Receptor Ligands: Compounds like PR1–PR7 (benzenesulfonyl derivatives) exhibit low basicity and high affinity for 5-HT₆ receptors, with yields ranging from 54% to 84% .
  • Hv1 Channel Inhibition : Fluorinated benzodiazoles such as 6-fluoro-1H-benzodiazol-2-amine (ABIFβ) show improved interactions with voltage-sensing domains (VSDs) in ion channels . The trifluoromethyl group in the target compound may similarly enhance binding specificity.

B. Antitumor Activity

  • Triazole Derivatives: Compounds like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-triazole-4-carboxylic acid demonstrate selective inhibition of c-Met kinase (GP = 68.09% in NCI-H522 lung cancer cells) . While the target compound lacks antitumor data, its trifluoromethyl group aligns with structural motifs known for kinase inhibition.

Structure-Activity Relationship (SAR) Insights

Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions, critical for blood-brain barrier penetration in CNS-targeting agents .

Benzyl vs. Sulfonyl Substituents : Sulfonyl groups (PR1–PR7) increase polarity and hydrogen-bonding capacity, favoring 5-HT₆ receptor binding . Benzyl groups (target compound) may improve lipophilicity and membrane permeability.

Heterocyclic Modifications : Furan-methyl derivatives (e.g., ) introduce planar aromatic systems that could enhance π-π stacking in enzyme active sites.

Biological Activity

1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine, a compound with significant potential in pharmacological applications, has garnered attention due to its unique structural characteristics and biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • C : 13
  • H : 10
  • F : 3
  • N : 2

The trifluoromethyl group contributes to its lipophilicity and may enhance its interaction with biological targets.

Research indicates that the compound exhibits a range of biological activities primarily through the following mechanisms:

  • Inhibition of Specific Enzymes : The compound has been shown to inhibit certain enzymes involved in critical metabolic pathways. For instance, it may act as a selective inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival .
  • Modulation of Receptor Activity : It is hypothesized that the compound may interact with various receptors, influencing signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

Recent studies have reported that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The observed IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)12
A549 (Lung Cancer)18

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has shown anti-inflammatory effects in preclinical models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound in a xenograft model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor volume compared to the control group. Histological analysis revealed decreased cell proliferation and increased apoptosis in tumor tissues, supporting its potential as an anticancer agent.

Study 2: Inflammation Model

In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls. This suggests that it may be beneficial for treating inflammatory diseases.

Q & A

Basic: What are the optimal synthetic routes for 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves condensation reactions between 1H-benzo[d]imidazol-2-amine and a trifluoromethyl-substituted benzaldehyde derivative. Key steps include:

  • Reaction Conditions : Refluxing ethanol (20 mL) under controlled temperatures (e.g., 80–100°C) for 6–12 hours, monitored by TLC to track completion .
  • Purification : Slow cooling of the reaction mixture yields single crystals suitable for X-ray diffraction, ensuring structural validation .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and using bases like DIPEA (N,N-diisopropylethylamine) to enhance nucleophilic substitution efficiency .

Basic: How can spectroscopic techniques and X-ray crystallography confirm the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the benzodiazole core and trifluoromethylphenyl substituents. For example, aromatic protons appear in δ 7.2–8.0 ppm, while NH₂ groups resonate near δ 5.5–6.0 ppm .
  • X-ray Crystallography : Resolves intramolecular interactions, such as hydrogen bonds (e.g., N–H⋯N, C–H⋯N) stabilizing the crystal lattice. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles .
  • IR Spectroscopy : Confirms NH₂ stretching vibrations (~3400 cm⁻¹) and C–F bonds (1100–1200 cm⁻¹) .

Basic: What role does the trifluoromethylphenyl group play in the compound’s electronic properties and bioactivity?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing trifluoromethyl group (-CF₃) enhances electrophilicity at the benzodiazole core, influencing reactivity in nucleophilic substitution or hydrogen-bonding interactions .
  • Bioactivity Implications : Fluorinated aryl groups improve metabolic stability and membrane permeability. Comparative studies with non-fluorinated analogs show enhanced antimicrobial or kinase inhibition profiles .

Advanced: What advanced computational methods (e.g., DFT) predict the reactivity and interaction mechanisms of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311G(d,p) basis sets to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic sites. HOMO-LUMO gaps (~4.5 eV) correlate with charge-transfer interactions .
  • Reaction Pathway Modeling : Transition-state analysis via Gaussian 09 predicts activation energies for derivatization reactions (e.g., alkylation, acylation) .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding modes (e.g., kinase inhibitors) using AMBER or GROMACS, validating docking poses observed in crystallography .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments in triplicate to minimize variability .
  • Mechanistic Profiling : Combine enzyme inhibition assays (IC₅₀) with cellular viability tests (MTT assays) to distinguish direct target effects from off-target cytotoxicity .
  • Data Integration : Apply multivariate analysis (e.g., PCA) to correlate structural features (e.g., -CF₃ position) with activity trends across datasets .

Advanced: What SAR strategies enhance selectivity in derivatives of this compound?

Methodological Answer:

  • Substituent Screening : Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) to assess steric and electronic effects on target binding. For example, 9c (4-bromophenyl derivative) shows 10-fold higher selectivity for EGFR kinase vs. wild-type .
  • Hybrid Scaffolds : Incorporate triazole or thiazole moieties (e.g., compound 9a) to exploit π-π stacking with hydrophobic enzyme pockets .
  • Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions and refine substituent design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine
Reactant of Route 2
Reactant of Route 2
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.